molecular formula C8H9BrMg B8416045 2-Methylbenzylmagnesium bromide

2-Methylbenzylmagnesium bromide

Cat. No.: B8416045
M. Wt: 209.37 g/mol
InChI Key: JSVBYPAVUWZQHA-UHFFFAOYSA-M
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Description

2-Methylbenzylmagnesium bromide is a Grignard reagent with the molecular formula C₈H₉MgBr. It is synthesized by reacting 2-methylbenzyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions. This organomagnesium compound is highly reactive, serving as a strong nucleophile in organic synthesis for forming carbon-carbon bonds, particularly in alkylation, arylation, and carbonyl addition reactions.

The ortho-methyl substituent on the benzyl group introduces steric effects that influence its reactivity and stability compared to non-substituted analogs. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise control over reaction pathways is critical.

Properties

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

IUPAC Name

magnesium;1-methanidyl-2-methylbenzene;bromide

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JSVBYPAVUWZQHA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Benzylmagnesium Bromide (C₇H₇MgBr)
  • Structure : Lacks the methyl substituent on the benzyl ring.
  • Reactivity : Higher nucleophilicity due to reduced steric hindrance. Reacts faster with electrophiles like ketones or aldehydes.
  • Stability : More stable in solution than 2-methylbenzylmagnesium bromide due to the absence of steric strain.
  • Applications : Widely used in simpler alkylation reactions where steric effects are undesirable.
Phenylmagnesium Bromide (C₆H₅MgBr)
  • Structure : Aromatic ring without a benzyl or methyl group.
  • Reactivity : Less nucleophilic toward bulky electrophiles due to planar aromatic structure. Prefers reactions with less sterically hindered substrates.
  • Thermodynamics: Lower steric demand allows higher solubility in THF (2.9M in 2-methyltetrahydrofuran, as noted in ).
  • Applications : Ideal for arylations and couplings where aromaticity is retained.
4-Methylbenzylmagnesium Bromide
  • Structure : Methyl substituent at the para position.
  • Reactivity : Electronic effects dominate over steric effects. The para-methyl group donates electron density via hyperconjugation, slightly reducing nucleophilicity compared to the ortho isomer.
  • Selectivity : Para-substitution directs electrophilic attack to specific positions in aromatic systems.

Physical and Thermodynamic Properties

Property 2-Methylbenzylmagnesium Bromide Benzylmagnesium Bromide Phenylmagnesium Bromide
Molecular Weight (g/mol) 209.3 195.3 181.3
Solubility in THF Moderate High High (2.9M)
Stability Lower (steric strain) High Moderate
Melting Point Not reported - -

Note: Specific thermodynamic data (e.g., ΔHf) for organomagnesium compounds are scarce in literature, but trends align with steric and electronic effects.

Reaction Case Studies

Carbonyl Additions
  • 2-Methylbenzylmagnesium Bromide: Reacts with cyclohexanone to yield 1-(2-methylbenzyl)cyclohexanol. Steric hindrance slows the reaction compared to benzylmagnesium bromide, but selectivity for less hindered carbonyls improves.
  • Benzylmagnesium Bromide: Faster reaction with cyclohexanone, producing higher yields in standard conditions.
Cross-Coupling Reactions
  • Phenylmagnesium Bromide : Effective in Kumada couplings with nickel catalysts to form biaryl compounds. The planar structure facilitates transmetalation.
  • 2-Methylbenzylmagnesium Bromide: Limited use in cross-couplings due to steric bulk, which hinders catalyst accessibility.

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